molecular formula C16H20N2O2S B2808034 N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1797242-07-9

N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2808034
CAS RN: 1797242-07-9
M. Wt: 304.41
InChI Key: RSDDXFGBSDIHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Antitumor and Anticancer Activities

Several studies have focused on synthesizing heterocyclic compounds derived from similar structures and evaluating their antitumor and anticancer activities. For instance, Shams et al. (2010) explored the synthesis of polyfunctionally substituted heterocyclic compounds, which showed high inhibitory effects when screened in vitro for their antiproliferative activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010). Similarly, Albratty, El-Sharkawy, & Alam (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with significant antitumor activity, highlighting the potential of such compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Antimicrobial Activities

Compounds derived from similar structures have also been synthesized and tested for their antimicrobial activities. For example, Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, finding significant potency against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Enzyme Inhibition and Molecular Docking Studies

Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Ahmed, Ashraf, Shahnawaz, Rehman, & al-Rashida (2020) synthesized N -aryl/aralkyl derivatives of triazole-derived compounds, evaluating their enzyme inhibitory potentials against key enzymes like acetylcholinesterase and butyrylcholinesterase. This study not only highlighted the potential of these compounds in enzyme inhibition but also explored their interactions through molecular docking studies, suggesting their use as lead molecules for future therapeutic applications (Riaz et al., 2020).

Antifungal Agents

Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, demonstrating the potential of such compounds in addressing fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(12(2)20-17-11)10-16(19)18(13-5-6-13)8-7-14-4-3-9-21-14/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDXFGBSDIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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